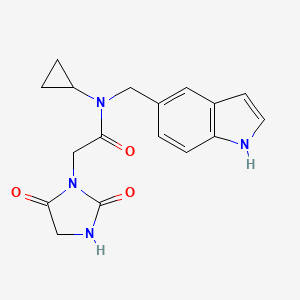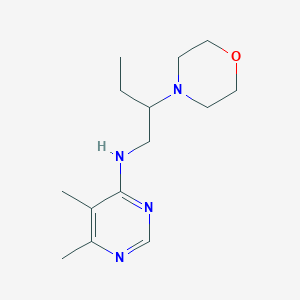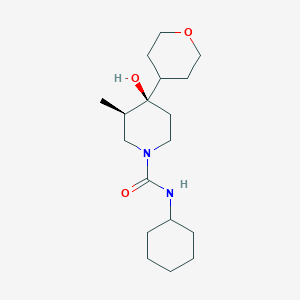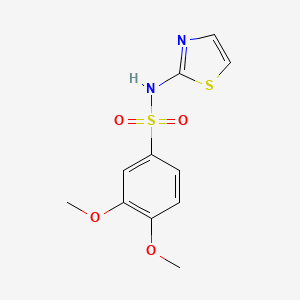![molecular formula C14H11N3S B5615758 4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine](/img/structure/B5615758.png)
4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine and similar compounds involves catalyzed reactions and specific precursors to form the thiadiazole moiety. For instance, new compounds including 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole have been synthesized using manganese(II) nitrate and manganese(II) acetate as catalysts in reactions that involve cyclization and condensation steps. These processes are crucial for the formation of the thiadiazole ring, which is a key structural component of the target compound (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine has been characterized using techniques such as X-ray crystallography and density functional theory (DFT) studies. These analyses provide detailed information on the atomic arrangement, bond lengths, angles, and overall geometry of the molecule. For example, the structure is stabilized through intramolecular and intermolecular hydrogen bonding, crystallizing in specific space groups that reflect the molecule's symmetry and molecular interactions (Dani et al., 2013).
Chemical Reactions and Properties
4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine undergoes various chemical reactions, including substitutions, additions, and cyclizations, due to its reactive sites. These reactions can alter the compound's properties and lead to derivatives with different chemical functionalities and potential applications. The reactivity is influenced by the electron-withdrawing or electron-donating nature of the substituents on the thiadiazole and pyridine rings, affecting the compound's behavior in chemical transformations.
Physical Properties Analysis
The physical properties of 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications. For instance, the crystalline structure, as determined by X-ray diffraction, reveals the molecule's solid-state configuration and packing, which are critical for its physical behavior (Dani et al., 2013).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical process that “4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine” is involved in. For example, many 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity by inhibiting the synthesis of proteins in bacteria .
Propiedades
IUPAC Name |
2-methyl-5-(2-pyridin-4-ylphenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-10-16-17-14(18-10)13-5-3-2-4-12(13)11-6-8-15-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGEAUCTYQGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B5615677.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B5615682.png)
![3-chloro-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5615687.png)
![(2,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5615701.png)

![2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5615717.png)

![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5615739.png)
![2-(3-methoxyphenyl)-5-(pyridin-4-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615745.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)

![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)